Ethanol;octyl acetate
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Overview
Description
C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is naturally found in various citrus fruits such as oranges and grapefruits, and is known for its fruity odor, making it a popular ingredient in artificial flavors and perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol; octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethanol; octyl acetate involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor where 1-octanol and acetic acid are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the resulting ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Ethanol; octyl acetate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, ethanol; octyl acetate can be hydrolyzed back into 1-octanol and acetic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester compound with another alcohol. It is typically catalyzed by acids or bases.
Major Products:
Hydrolysis: 1-octanol and acetic acid.
Transesterification: Depending on the alcohol used, various esters can be formed.
Scientific Research Applications
Ethanol; octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Medicine: Utilized in the formulation of certain pharmaceuticals for its solvent properties.
Industry: Commonly used in the production of artificial flavors and fragrances due to its fruity odor
Mechanism of Action
The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .
Comparison with Similar Compounds
Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent in nail polish removers and glues.
Butyl Acetate: Used in the production of lacquers and paints.
Propyl Acetate: Known for its pear-like odor, used in flavorings and fragrances
Uniqueness: Ethanol; octyl acetate stands out due to its longer carbon chain, which imparts a unique combination of solvency and odor characteristics. Its ability to dissolve a wide range of substances while providing a pleasant fragrance makes it particularly valuable in both industrial and consumer applications .
Properties
Molecular Formula |
C12H26O3 |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
ethanol;octyl acetate |
InChI |
InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |
InChI Key |
FNRDOGXOXPYAIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C.CCO |
Origin of Product |
United States |
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